2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-6-8-16(9-7-14)20(24)23-12-10-15(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHLSZKLIKNGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Piperidine-4-carboxylic Acid
A widely employed method involves the cyclocondensation of o-phenylenediamine with piperidine-4-carboxylic acid derivatives. Under acidic conditions (e.g., HCl or polyphosphoric acid), the carboxylic acid reacts with the diamine to form the benzimidazole ring. For example:
Mitsunobu Coupling for Direct Attachment
Alternative routes utilize the Mitsunobu reaction to couple preformed benzimidazole derivatives with piperidine alcohols. For instance:
-
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
-
Procedure : A benzimidazole-2-thiol derivative reacts with 4-hydroxypiperidine under Mitsunobu conditions (0°C to room temperature, 24 hours).
-
Yield : ~50–60%, with column chromatography required to isolate the product.
Acylation with 4-Methylbenzoyl Chloride
The piperidine nitrogen in the intermediate is acylated using 4-methylbenzoyl chloride to introduce the aromatic substituent.
Standard Acylation Protocol
Schotten-Baumann Conditions for Enhanced Selectivity
To minimize side reactions (e.g., over-acylation), aqueous Schotten-Baumann conditions are employed:
-
Reagents : 4-Methylbenzoyl chloride (1.1 equiv), NaOH (3.0 equiv) in a water/THF biphasic system.
-
Advantages : Faster reaction times (2–3 hours) and improved selectivity for the piperidine nitrogen over the benzimidazole NH.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
While the benzimidazole NH is relatively unreactive, some protocols temporarily protect it using tert-butoxycarbonyl (Boc) groups during acylation. Deprotection with trifluoroacetic acid (TFA) restores the NH post-reaction.
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point : 230°C (decomp), indicating thermal instability during prolonged heating.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | HCl, 100°C, 12 h | 65–70% | >95% | Simple, one-pot synthesis |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 24 h | 50–60% | >90% | Applicable to hindered substrates |
| Schotten-Baumann Acylation | NaOH, THF/H₂O, 2–3 h | 80% | >98% | High selectivity, minimal by-products |
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis prioritizes low-cost catalysts (e.g., HCl over DEAD) and solvents (DCM over THF).
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Benzimidazole Cores
The following compounds share the benzimidazole-piperidine framework but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations :
- Lipophilicity: The 4-methylbenzoyl group in the target compound likely increases lipophilicity compared to unsubstituted 2-(piperidin-4-yl)-1H-1,3-benzodiazole (clogP ~2.36 vs.
- Solubility : Ethoxyethyl-substituted analogs (e.g., ) show improved aqueous solubility due to polar ether linkages, contrasting with the hydrophobic 4-methylbenzoyl group.
- Synthetic Accessibility : Acrylamide derivatives (e.g., ) require multistep synthesis with moderate yields, whereas the target compound’s benzoyl group may simplify purification.
Functional Analogues with Modified Benzodiazole Cores
Compounds with benzimidazole cores but divergent substitution patterns exhibit distinct bioactivities:
Key Observations :
- Antiparasitic Activity : The nitrophenyl hydrazine analog shows potent antileishmanial activity (IC50 = 91.7 nM), suggesting that electron-withdrawing groups enhance efficacy against parasites.
- Antiviral Potential: Ilaprazole derivatives with sulfonyl groups inhibit viral budding, indicating that polar substituents may favor protein-target interactions.
- Target Selectivity : The thiazole-substituted benzodiazole highlights how heterocyclic modifications can redirect biological activity toward antimicrobial targets.
Piperidine-Benzimidazole Derivatives in Clinical and Preclinical Research
- 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine : A fluorophenyl-methoxyphenethyl analog with histone acetylation modulation properties, studied in cancer therapy .
- 7-Chloro-3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole: Indole-piperidine-benzimidazole hybrid targeting CNS disorders .
Comparative Analysis :
- The target compound’s 4-methylbenzoyl group may offer metabolic stability over methoxyphenethyl or indole-based analogs, which are prone to oxidative demethylation or ring-opening .
Biological Activity
The compound 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a novel synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Benzodiazole Moiety : A bicyclic structure consisting of a benzene ring fused to a diazole.
- 4-Methylbenzoyl Group : A phenyl group substituted with a methyl group at the para position.
The molecular formula is with a molecular weight of approximately 284.36 g/mol.
Antinflammatory Properties
Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the release of interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)/ATP-stimulated human macrophages. This suggests a potential role in modulating inflammatory responses, particularly through the inhibition of the NLRP3 inflammasome pathway .
| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| Compound A | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Compound B | 37.7 ± 7.6 | 40 - 60 |
The mechanism underlying the biological activity of this compound involves its interaction with specific protein targets within the inflammatory pathway. Computational simulations suggest that it binds effectively to the inactive state of NLRP3, potentially stabilizing this conformation and preventing its activation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in various biological assays:
- In Vitro Studies :
- In Vivo Studies :
- Animal models treated with benzodiazole derivatives exhibited reduced markers of inflammation and improved survival rates in models of sepsis and other inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for preparing 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzodiazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2: Functionalization of the piperidine ring. For example, the 4-methylbenzoyl group is introduced via nucleophilic acyl substitution or coupling reactions, often using catalysts like palladium or copper in solvents such as DMF or THF .
- Characterization: Intermediates are validated using 1H/13C NMR (to confirm proton/carbon environments), IR spectroscopy (to identify carbonyl stretches at ~1650–1700 cm⁻¹), and elemental analysis (to verify purity >95%) .
Advanced: How can researchers optimize reaction yields when introducing the 4-methylbenzoyl group to the piperidine ring?
Answer:
Key optimization strategies include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, as seen in analogous benzodiazole syntheses .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while THF may reduce side reactions .
- Temperature Control: Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
- Kinetic Monitoring: HPLC or TLC tracks intermediate formation, enabling timely quenching to maximize yield .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., benzodiazole aromatic protons at δ 7.2–8.0 ppm) and quaternary carbons .
- IR Spectroscopy: Confirms the 4-methylbenzoyl carbonyl stretch (~1680 cm⁻¹) and benzodiazole N-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]+ at m/z 336.17 for C₂₀H₂₀N₃O) .
Advanced: How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
Answer:
- Metabolic Stability Assays: Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Bioavailability Studies: Measure plasma concentration-time profiles to assess absorption issues. Formulation adjustments (e.g., nanoemulsions) may enhance solubility .
- Isotopic Labeling: Track compound distribution using ¹⁴C or ³H isotopes to correlate in vivo exposure with efficacy .
Advanced: What computational strategies predict binding affinity to target proteins, and how do docking results compare with experimental data?
Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding poses in active sites (e.g., kinase ATP-binding pockets). Docking scores correlate with experimental IC₅₀ values when hydrophobic interactions (piperidine-methylbenzoyl) dominate .
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories. Discrepancies may suggest allosteric binding or protein flexibility unaccounted for in docking .
Basic: What are the documented biological activities of structurally similar benzodiazole derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial Activity: Against S. aureus (MIC: 4–16 µg/mL) via disruption of cell wall synthesis .
- Kinase Inhibition: Selectivity for JAK2 (IC₅₀: 50 nM) through hydrogen bonding with hinge regions .
- Anticancer Effects: Apoptosis induction in HeLa cells (EC₅₀: 10 µM) via caspase-3 activation .
Advanced: How can SAR studies guide modification of the benzodiazole core to enhance kinase selectivity?
Answer:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., -CF₃ at position 5) improve affinity for hydrophobic kinase pockets .
- Piperidine Modifications: Bulky substituents (e.g., 4-methylbenzoyl) reduce off-target binding to CYP450 isoforms .
- Kinase Profiling: Use panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ across 100+ kinases, identifying isoform-specific interactions .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
Answer:
- Matrix Effects: Plasma proteins cause signal suppression in LC-MS/MS. Mitigate via solid-phase extraction (SPE) or protein precipitation with acetonitrile .
- Low Sensitivity: Use tandem mass spectrometry (MRM mode) with optimized transitions (e.g., m/z 336 → 189 for quantification) .
- Validation: Spike-recovery experiments (80–120% recovery) and inter-day precision (<15% RSD) ensure method robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
